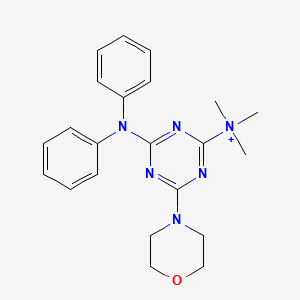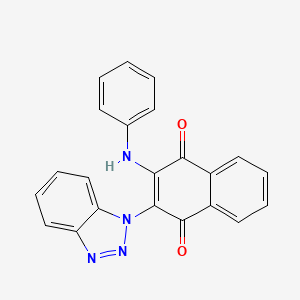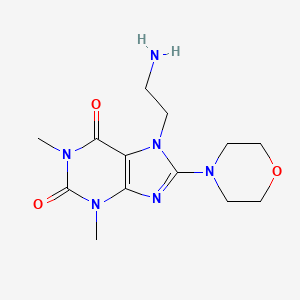![molecular formula C13H10F6N4O3 B11512480 4-({4-Methoxy-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenol](/img/structure/B11512480.png)
4-({4-Methoxy-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-methoxy-1,3,5-triazin-2-yl}amino)phenol is a complex organic compound characterized by its unique structure, which includes a triazine ring substituted with a hexafluoropropan-2-yl group, a methoxy group, and an aminophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-methoxy-1,3,5-triazin-2-yl}amino)phenol typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate nucleophiles under controlled conditions.
Introduction of the Hexafluoropropan-2-yl Group: This step involves the reaction of the triazine intermediate with 1,1,1,3,3,3-hexafluoropropan-2-ol in the presence of a base to form the hexafluoropropan-2-yl ether.
Amination: The final step involves the reaction of the triazine intermediate with aminophenol to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazine ring, where various nucleophiles can replace the existing substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrotriazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Materials Science: It can be incorporated into polymers and other materials to impart unique properties such as increased thermal stability and chemical resistance.
Biology
Bioconjugation: The compound can be used to modify biomolecules, facilitating the study of biological processes and the development of new therapeutics.
Drug Development: Its unique structure makes it a potential candidate for the development of new drugs with specific biological activities.
Medicine
Diagnostic Agents: The compound can be used in the development of diagnostic agents for imaging and detection of diseases.
Therapeutics: Its potential biological activity makes it a candidate for therapeutic applications, including as an anticancer or antimicrobial agent.
Industry
Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives with enhanced performance characteristics.
Electronics: It can be used in the development of electronic materials with improved properties such as dielectric strength and thermal stability.
Mechanism of Action
The mechanism of action of 4-({4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-methoxy-1,3,5-triazin-2-yl}amino)phenol involves its interaction with specific molecular targets and pathways. The hexafluoropropan-2-yl group and the triazine ring play crucial roles in its activity:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar fluorinated groups but lacking the triazine ring and aminophenol moiety.
Triazine Derivatives: Compounds with similar triazine rings but different substituents, such as cyanuric chloride and melamine.
Uniqueness
Structural Features: The combination of the hexafluoropropan-2-yl group, methoxy group, and aminophenol moiety on the triazine ring makes this compound unique.
Chemical Properties: Its unique structure imparts distinct chemical properties, such as high thermal stability and resistance to oxidation.
Biological Activity: The specific arrangement of functional groups contributes to its potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H10F6N4O3 |
|---|---|
Molecular Weight |
384.23 g/mol |
IUPAC Name |
4-[[4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-methoxy-1,3,5-triazin-2-yl]amino]phenol |
InChI |
InChI=1S/C13H10F6N4O3/c1-25-10-21-9(20-6-2-4-7(24)5-3-6)22-11(23-10)26-8(12(14,15)16)13(17,18)19/h2-5,8,24H,1H3,(H,20,21,22,23) |
InChI Key |
OEZAVZJXGGBZSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=N1)NC2=CC=C(C=C2)O)OC(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-[3-hydroxy-2-oxo-4-(phenylcarbonyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenoxy}acetic acid](/img/structure/B11512401.png)
![Propionic acid, 3-(4-methoxyphenyl)-3-[(thiophene-2-carbonyl)amino]-](/img/structure/B11512411.png)
![1-nitro-10-phenethyl-3-phenoxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11512417.png)

![2,2'-(propane-1,3-diyldisulfanediyl)bis[N-(naphthalen-2-yl)acetamide]](/img/structure/B11512440.png)
![6-Chloro-N-(2-cyclohex-1-enyl-ethyl)-N'-(4-ethoxy-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B11512446.png)


![(2Z)-2-({4-[chloro(difluoro)methoxy]phenyl}imino)-3-ethyl-N-(3-methylphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11512474.png)

![2-[(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B11512490.png)
![1-(4-fluorophenyl)-2-{[4-phenyl-5-(phenylamino)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B11512491.png)
![(2E,5Z)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B11512493.png)
![3,5-bis[(1H-benzimidazol-2-ylmethyl)sulfanyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11512496.png)
